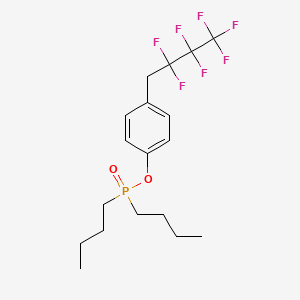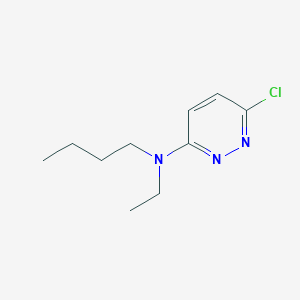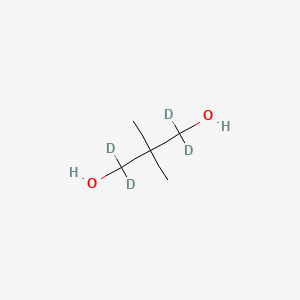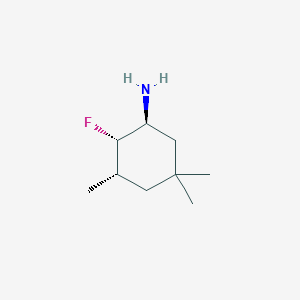
Trimethyloxonium-d9 Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyloxonium-d9 Tetrafluoroborate is an organic compound with the formula [(CD3)3O]+[BF4]−. It is a deuterated version of Trimethyloxonium Tetrafluoroborate, often referred to as Meerwein’s salt. This compound is a strong methylating agent, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyloxonium-d9 Tetrafluoroborate is synthesized by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction is carried out under an inert nitrogen atmosphere to prevent moisture from decomposing the product . The general reaction is as follows: [ 4 \text{Me}_2\text{O} \cdot \text{BF}_3 + 2 \text{Me}_2\text{O} + 3 \text{C}_2\text{H}_3\text{OCH}_2\text{Cl} \rightarrow 3 [\text{Me}_3\text{O}]+[\text{BF}_4]- + \text{B}[(\text{OCH}(\text{CH}_2\text{Cl})\text{CH}_2\text{OMe})]_3 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically stored in an inert atmosphere at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Trimethyloxonium-d9 Tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles.
Hydrolysis: The compound readily hydrolyzes in the presence of water.
Common Reagents and Conditions
Common reagents used with this compound include nucleophiles such as alcohols, amines, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include methylated derivatives of the nucleophiles. For example, the esterification of carboxylic acids results in the formation of methyl esters .
Scientific Research Applications
Trimethyloxonium-d9 Tetrafluoroborate has several scientific research applications:
Mechanism of Action
Trimethyloxonium-d9 Tetrafluoroborate exerts its effects through electrophilic methylation. The compound donates a methyl group to nucleophiles, forming a methylated product and a tetrafluoroborate anion. The molecular targets include various nucleophilic functional groups such as hydroxyl, carboxyl, and amino groups .
Comparison with Similar Compounds
Similar Compounds
Trimethyloxonium Tetrafluoroborate:
Triethyloxonium Tetrafluoroborate: Another strong methylating agent with similar properties but different alkyl groups.
Uniqueness
Trimethyloxonium-d9 Tetrafluoroborate is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway and interactions in various chemical and biological processes .
Properties
Molecular Formula |
C3H11BF4O |
|---|---|
Molecular Weight |
158.98 g/mol |
IUPAC Name |
deuterium monohydride;dideuteriomethyl-bis(trideuteriomethyl)oxidanium;trifluoroborane;fluoride |
InChI |
InChI=1S/C3H9O.BF3.FH.H2/c1-4(2)3;2-1(3)4;;/h1-3H3;;2*1H/q+1;;;/p-1/i1D2,2D3,3D3;;;1+1 |
InChI Key |
MQRBMEVECSBCKM-DOPYTXQASA-M |
Isomeric SMILES |
[2HH].[2H]C([2H])[O+](C([2H])([2H])[2H])C([2H])([2H])[2H].B(F)(F)F.[F-] |
Canonical SMILES |
[HH].B(F)(F)F.C[O+](C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)


